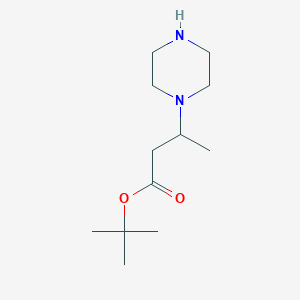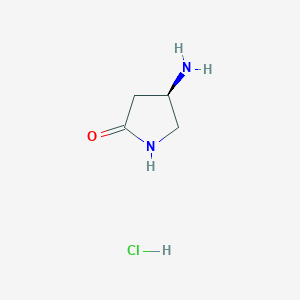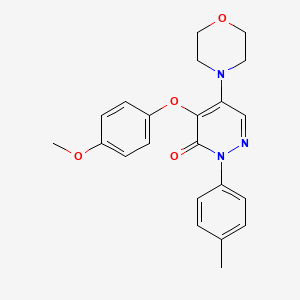
4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methoxyphenoxy)-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone is a complex organic compound with a unique molecular structure This compound belongs to the class of pyridazinones, which are known for their diverse biological and chemical properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone typically involves multiple steps, starting with the formation of the pyridazinone core. One common approach is the condensation of appropriate precursors, such as 4-methoxyphenol and 4-methylbenzaldehyde, followed by cyclization under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of different functional groups allows for selective modifications, making it a versatile intermediate in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.
Major Products Formed: The reactions of this compound can lead to the formation of various derivatives, such as hydroxylated, halogenated, or alkylated products. These derivatives can be further utilized in the synthesis of more complex molecules.
科学研究应用
Chemistry: In the field of chemistry, this compound serves as a valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its structural complexity and reactivity make it a useful building block for designing new molecules with desired properties.
Biology: In biological research, 4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to bind to specific receptors and enzymes makes it a valuable tool for investigating biological pathways.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features may contribute to the design of compounds with improved pharmacokinetic and pharmacodynamic properties.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it suitable for various applications in material science and engineering.
作用机制
The mechanism by which 4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, modulating their activity and influencing downstream signaling pathways. Understanding the precise mechanism requires detailed biochemical and pharmacological studies.
相似化合物的比较
4-(4-Methoxyphenoxy)benzoic acid: This compound shares the methoxyphenoxy group but lacks the pyridazinone core.
4-(4-Methoxyphenoxy)piperidine: This compound contains a piperidine ring instead of the pyridazinone core.
2-(4-Methylphenyl)-5-morpholino-3(2H)-pyridazinone: This compound lacks the methoxyphenoxy group.
Uniqueness: 4-(4-Methoxyphenoxy)-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone is unique due to its combination of methoxy, methyl, and morpholino groups attached to the pyridazinone core
属性
IUPAC Name |
4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-morpholin-4-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-16-3-5-17(6-4-16)25-22(26)21(29-19-9-7-18(27-2)8-10-19)20(15-23-25)24-11-13-28-14-12-24/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXMTJVQPLLVHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCOCC3)OC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-{6-[(CYANOMETHYL)SULFANYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}ETHYL)BENZENESULFONAMIDE](/img/structure/B2920253.png)
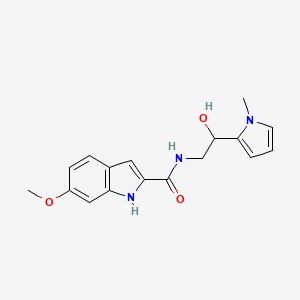
![3-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2920255.png)
![Methyl 3-({[4-(2-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2920256.png)
![N-benzyl-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2920257.png)
![4-[3-(Aminomethyl)-1-bicyclo[1.1.1]pentanyl]-N,N-dimethylaniline](/img/structure/B2920258.png)
![3-[(3,4-Dimethoxyphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B2920260.png)
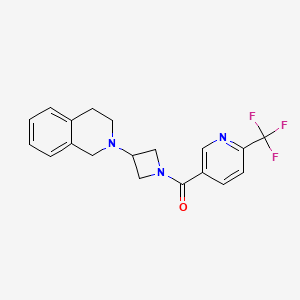
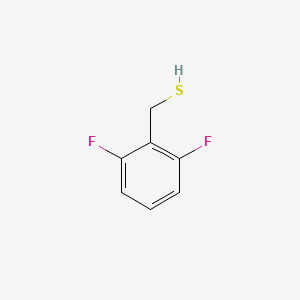
![9-Ethoxy-2-phenyl-1,2,3,4a,5,10a-hexahydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2920266.png)
